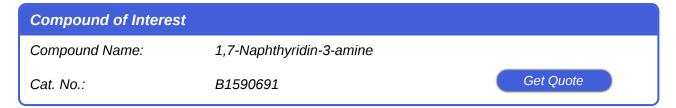


A Comprehensive Technical Guide to 1,7-Naphthyridin-3-amine and its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,7-Naphthyridin-3-amine**, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. The naphthyridine core is found in numerous biologically active molecules, and its derivatives have garnered significant interest for their potential therapeutic applications. This document outlines the fundamental chemical properties, biological activities, and synthetic methodologies related to this class of compounds.

IUPAC Name and Chemical Properties

The nomenclature and fundamental physicochemical properties of **1,7-Naphthyridin-3-amine** are essential for any research and development endeavor.

IUPAC Name: The officially recognized IUPAC name for the compound is **1,7-naphthyridin-3-amine**[1].

Chemical and Physical Properties

The following table summarizes the key computed properties of **1,7-Naphthyridin-3-amine**.



Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃	PubChem[1]
Molecular Weight	145.16 g/mol	PubChem[1]
InChIKey	GXCHLHFGRITRCJ- UHFFFAOYSA-N	PubChem[1]
SMILES	C1=CN=CC2=NC=C(C=C21)N	PubChem[1]
CAS Number	58680-42-5	PubChem[1]
XLogP3	0.4	PubChem[1]
Melting Point	190-195 °C	ChemShuttle[2]
Appearance	Pale yellow crystalline powder	ChemShuttle[2]
Solubility	Limited solubility in water; soluble in DMSO and DMF	ChemShuttle[2]

Biological Activity and Therapeutic Potential

Naphthyridines are a versatile class of heterocyclic compounds, with isomers like the 1,7- and 1,8-naphthyridines appearing as core structures in many pharmacologically active agents[3][4] [5]. Their biological activities are diverse, ranging from antimicrobial to anticancer and anti-inflammatory effects[3][5][6].

Anticancer Activity: Certain 1,7-naphthyridine alkaloids have demonstrated significant antiproliferative properties. For instance, Bisleuconothine A, a 1,7-naphthyridine alkaloid, has been shown to inhibit the WNT signaling pathway and induce G0/G1 cell cycle arrest in colon cancer cells, with IC₅₀ values in the low micromolar range against various cell lines[7].

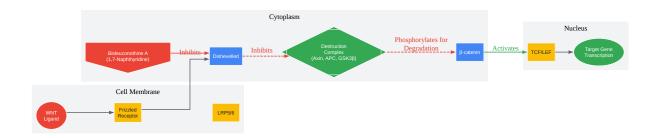
Antimicrobial Activity: The 1,8-naphthyridine core is famously present in nalidixic acid, a foundational antibacterial agent that inhibits bacterial DNA gyrase[3][8]. This has inspired the development of numerous fluoroquinolone antibiotics containing the naphthyridine scaffold, which are effective against a broad spectrum of bacteria, including multi-drug resistant strains[5][8]. Derivatives of 1,7-naphthyridine have also been investigated for their antimicrobial potential.



Enzyme Inhibition: Derivatives of 1,7- and 2,7-naphthyridine have been developed as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5)[9]. One such derivative exhibited an IC₅₀ of 0.23 nM and over 100,000-fold selectivity against other PDE isoforms, highlighting the potential of the naphthyridine scaffold in designing highly selective enzyme inhibitors for conditions like erectile dysfunction[9].

Signaling Pathway Involvement

The therapeutic effects of naphthyridine derivatives are often rooted in their ability to modulate specific cellular signaling pathways. As an example, the inhibition of the WNT signaling pathway by the 1,7-naphthyridine alkaloid Bisleuconothine A is a key mechanism for its anticancer effects[7].



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Caption: WNT signaling pathway inhibition by a 1,7-naphthyridine alkaloid.

Experimental Protocols

The synthesis of the naphthyridine core and its derivatives can be achieved through various chemical strategies. The Friedländer condensation is a classic and versatile method for

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constructing naphthyridine skeletons[4]. Below are representative protocols for the synthesis of substituted naphthyridine derivatives, illustrating common laboratory procedures.

Protocol 1: Synthesis of 6-amino-8-bromo-1,7-naphthyridine (V)

This protocol describes a key step in a multi-step synthesis of 1,7-naphthyridine, involving the cyclization of 2-cyano-3-pyridylacetonitrile[10].

- Reactants: 2-cyano-3-pyridylacetonitrile.
- · Reagents: Hydrogen bromide.
- Procedure:
 - The cyclization of 2-cyano-3-pyridylacetonitrile is carried out by the action of hydrogen bromide.
 - The reaction yields a yellow precipitate of 6-amino-8-bromo-1,7-naphthyridine (V).
 - The precipitate is filtered off, washed with several small portions of water, and dried.
 - The crude product can be recrystallized from a chloroform-benzene mixture to yield yellow prisms.
- Yield: ~72.7%[10].

Protocol 2: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement

This procedure details the synthesis of a 1-amino-3-[(2-hydroxyethyl)thio]-substituted naphthyridine, a key intermediate[11].

- Starting Material: 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines (Compound 2).
- Reagents: 2-mercaptoethanol, potassium carbonate, absolute DMF.
- Procedure:



- To a stirred suspension of compound 2 (10 mmol) and potassium carbonate (2.76 g, 20 mmol) in absolute DMF (50 mL), add 2-mercaptoethanol (0.84 mL, 12 mmol).
- Stir the reaction mixture at 85–100 °C for 15 hours.
- After cooling, add water (50 mL).
- Filter the resulting crystals, wash with water, and dry.
- Recrystallize the final product from ethanol.
- Yield: ~77% for 3-[(2-Hydroxyethyl)thio]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (3a)[11].

Protocol 3: General Procedure for Synthesis of 1,3-Diamino-2,7-naphthyridines

This method describes the reaction of a dichloro-naphthyridine precursor with an amine to yield a diamino-substituted product[12].

- Starting Material: 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (Compound 1).
- Reagents: Corresponding amine (e.g., pyrrolidine, piperidine), triethylamine, absolute ethanol.
- Procedure:
 - A mixture of compound 1 (10 mmol), the corresponding amine (11 mmol), and triethylamine (1.53 mL, 11 mmol) in absolute ethanol (50 mL) is refluxed for 3 hours.
 - After cooling, add water (50 mL).
 - Filter the resulting crystals, wash with water, and dry.
 - Recrystallize the product from ethanol.
- Yield: ~91% for 3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (2b)[12].



Conclusion

1,7-Naphthyridin-3-amine and its related structures represent a privileged scaffold in the field of drug discovery and development. The diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, underscore the therapeutic potential of this chemical class. The synthetic versatility of the naphthyridine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of novel, potent, and selective therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in addressing a wide range of diseases.

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